molecular formula C41H42O7 B123973 (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran CAS No. 143536-99-6

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran

Cat. No.: B123973
CAS No.: 143536-99-6
M. Wt: 646.8 g/mol
InChI Key: QXYYOIDTAHLOQE-WQLDJJBGSA-N
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Description

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxyphenoxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C41H42O7 and its molecular weight is 646.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage

Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin . This study reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, emphasizing the significance of the γ-hydroxymethyl group in the mechanism of bond cleavage. It suggests that the compound , with its complex ether and benzyloxy groups, might be relevant for studies on lignin breakdown or modification, given its structural analogy to lignin model compounds (Yokoyama, 2015).

Radical Scavengers in Cell Protection

Chromones and their derivatives as radical scavengers . The review discusses the antioxidant potential of chromone derivatives, highlighting their ability to neutralize active oxygen and prevent cell impairment. Given the presence of ether and phenoxy groups in the compound, similar antioxidative properties may be explored for related structures, offering insights into their potential in protecting against oxidative stress (Yadav et al., 2014).

Importance in Heterocyclic Compound Synthesis

Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) . This review article covers the synthetic pathways employed for developing substituted pyranopyrimidine scaffolds, highlighting the role of hybrid catalysts. The complex structure of the compound might find relevance in the synthesis of novel heterocyclic compounds, given its potential as a precursor for multifaceted chemical reactions (Parmar et al., 2023).

Flavonoids: Chemistry and Health Benefits

An Up-to-Date Review on Citrus Flavonoids Chemistry and Benefits in Health and Diseases

. This review provides an overview of the chemical structures of citrus flavonoids and their benefits, suggesting potential health applications. The detailed structure of the compound suggests possible exploration within flavonoid research, particularly in understanding its bioactivity and potential health benefits (Ahmed et al., 2020).

Synthesis and Applications of Tetrahydrobenzo[b]pyrans

Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts . This review focuses on the synthesis of tetrahydrobenzo[b]pyrans, emphasizing the importance of organocatalytic approaches. The compound's structure might serve as a key intermediate in such synthetic pathways, contributing to the development of new materials or pharmaceuticals (Kiyani, 2018).

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42O7/c1-42-35-22-24-36(25-23-35)47-41-40(46-29-34-20-12-5-13-21-34)39(45-28-33-18-10-4-11-19-33)38(44-27-32-16-8-3-9-17-32)37(48-41)30-43-26-31-14-6-2-7-15-31/h2-25,37-41H,26-30H2,1H3/t37-,38+,39+,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYYOIDTAHLOQE-WQLDJJBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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